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Cyclopentyl (2,4-difluorophenyl)methanol

Cat. No.: B7872149
M. Wt: 212.24 g/mol
InChI Key: KLPJXVIJCXMVLE-UHFFFAOYSA-N
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Description

Contextual Significance within Contemporary Synthetic Organic Chemistry

The significance of Cyclopentyl(2,4-difluorophenyl)methanol in contemporary synthetic organic chemistry can be inferred from the strategic value of its constituent parts. The incorporation of fluorine atoms into organic molecules is a widely recognized strategy in drug design, capable of modulating a compound's metabolic stability, lipophilicity, and binding affinity. The 2,4-difluorophenyl group, in particular, is a common feature in a variety of biologically active compounds.

The synthesis of chiral alcohols, or carbinols, is a fundamental pursuit in organic synthesis due to their prevalence in natural products and their utility as versatile building blocks. The development of stereoselective methods for the synthesis of such alcohols from prochiral ketones is a testament to their importance. While specific research on Cyclopentyl(2,4-difluorophenyl)methanol is not prominent, its structure places it within the class of diaryl- or alkyl-aryl methanols, which are of significant interest. The synthesis of these compounds often employs nucleophilic addition to a carbonyl group, a cornerstone reaction in organic chemistry.

Foundational Aspects of the Cyclopentyl and Difluorophenyl Moieties in Molecular Design

The Cyclopentyl Moiety:

The cyclopentane (B165970) ring is a common scaffold in a multitude of natural products and biologically active molecules. Its inclusion in molecular design is often driven by the following considerations:

Conformational Rigidity: The five-membered ring introduces a degree of conformational constraint, which can be advantageous for optimizing binding to biological targets.

Lipophilicity: The cyclopentyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.

Scaffold for Further Functionalization: The cyclopentyl ring can be substituted at various positions to explore the structure-activity relationship of a molecule.

The 2,4-Difluorophenyl Moiety:

The strategic placement of fluorine atoms on an aromatic ring can profoundly influence a molecule's properties:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the in vivo half-life of a drug.

Modulation of Electronic Properties: Fluorine is the most electronegative element, and its presence on the phenyl ring alters the electron distribution, which can affect pKa and hydrogen bonding capabilities.

Binding Interactions: Fluorine atoms can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.

The combination of these two moieties in a single molecule offers a strategy to fine-tune its physicochemical and pharmacological properties.

Overview of Precedent Research on Structurally Related Alcohol Derivatives

While direct research on Cyclopentyl(2,4-difluorophenyl)methanol is limited, a substantial body of work exists for structurally related alcohol derivatives. The synthesis of diaryl- and alkyl-aryl-carbinols is a well-established area of organic synthesis.

A primary and highly effective method for the synthesis of such compounds is the Grignard reaction . scribd.comlibretexts.orgleah4sci.comadichemistry.comsigmaaldrich.com This involves the reaction of an organomagnesium halide (a Grignard reagent) with an aldehyde or ketone. For the synthesis of Cyclopentyl(2,4-difluorophenyl)methanol, the logical precursors would be 2,4-difluorobenzaldehyde (B74705) and cyclopentylmagnesium bromide. The latter is readily prepared from cyclopentyl bromide and magnesium metal. scribd.com

Research into the enantioselective reduction of prochiral ketones to form chiral alcohols is also highly relevant. While not directly applicable to a Grignar-based synthesis of a racemic mixture, these studies highlight the importance of the resulting chiral carbinol products.

Furthermore, the chemical literature contains numerous examples of compounds featuring either a cyclopentyl or a difluorophenyl group attached to a carbinol carbon, underscoring the synthetic accessibility and utility of this structural class. For instance, (2,4-difluorophenyl)methanol is a commercially available compound, indicating the stability and accessibility of the core difluorophenyl methanol (B129727) structure. matrix-fine-chemicals.com

Data Tables

Table 1: Physicochemical Properties of Key Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
Cyclopentyl bromideC₅H₉Br149.03137-139
2,4-DifluorobenzaldehydeC₇H₄F₂O142.10179-181
MagnesiumMg24.311090

Table 2: Predicted Physicochemical Properties of Cyclopentyl(2,4-difluorophenyl)methanol

Note: The following data are predicted based on the chemical structure and have not been experimentally verified due to a lack of published data.

PropertyPredicted Value
Molecular FormulaC₁₂H₁₄F₂O
Molecular Weight212.24 g/mol
XLogP33.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14F2O B7872149 Cyclopentyl (2,4-difluorophenyl)methanol

Properties

IUPAC Name

cyclopentyl-(2,4-difluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8,12,15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPJXVIJCXMVLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=C(C=C(C=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclopentyl 2,4 Difluorophenyl Methanol and Its Structural Analogs

Strategies for Carbon-Carbon Bond Formation in Aryl(cyclopentyl)methanol Scaffolds

The creation of the core structure, which joins a cyclopentyl ring to a difluorophenyl group via a central carbon atom, is the foundational challenge in synthesizing these compounds. Chemists employ several robust methods to forge this critical carbon-carbon bond.

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. d-nb.info This method involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on the electrophilic carbon of a carbonyl group. youtube.com For the synthesis of Cyclopentyl(2,4-difluorophenyl)methanol, two primary pathways are viable:

Pathway A: The reaction of a cyclopentylmagnesium halide (e.g., cyclopentylmagnesium bromide) with 2,4-difluorobenzaldehyde (B74705). The nucleophilic cyclopentyl group attacks the carbonyl carbon of the aldehyde.

Pathway B: The reaction of a 2,4-difluorophenylmagnesium halide (prepared from a compound like 1-bromo-2,4-difluorobenzene) with cyclopentanecarboxaldehyde.

In both scenarios, the initial reaction forms a magnesium alkoxide intermediate, which is then protonated during an aqueous workup to yield the final secondary alcohol, Cyclopentyl(2,4-difluorophenyl)methanol. youtube.comlibretexts.org The choice between these pathways often depends on the commercial availability and reactivity of the starting materials. The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents react readily with water. libretexts.org More environmentally benign solvents like cyclopentyl methyl ether (CPME) have also been shown to be effective for Grignard reactions. d-nb.inforesearchgate.net

Table 1: Grignard Reagent-Mediated Synthesis Pathways

PathwayGrignard ReagentCarbonyl PrecursorProduct
ACyclopentylmagnesium Bromide2,4-DifluorobenzaldehydeCyclopentyl(2,4-difluorophenyl)methanol
B2,4-Difluorophenylmagnesium BromideCyclopentanecarboxaldehydeCyclopentyl(2,4-difluorophenyl)methanol

While Grignard reactions directly form the alcohol, palladium-catalyzed cross-coupling reactions are powerful tools for creating the carbon-carbon bond of a precursor molecule, such as an aryl cyclopentyl ketone. These reactions, including the Suzuki-Miyaura coupling, are valued for their high tolerance of various functional groups.

In a potential application for analogous structures, a Suzuki coupling could involve the reaction of a cyclopentylboronic acid derivative with a 2,4-difluorophenyl halide (like 1-bromo-2,4-difluorobenzene) in the presence of a palladium catalyst and a base. This would form 2,4-difluorophenylcyclopentane, which would then require further steps (e.g., oxidation) to introduce the methanol (B129727) functionality.

Alternatively, and more directly, these coupling methods can be used to synthesize ketone precursors. For instance, palladium-catalyzed coupling reactions can form aryl ketones which can then be reduced to the target alcohol. rsc.org Palladium on carbon (Pd/C) is a versatile catalyst that can be used for various coupling reactions, such as the Suzuki and Stille reactions. wikipedia.org The development of general palladium-catalyzed methods, often utilizing specialized phosphine (B1218219) ligands, allows for the efficient coupling of a wide range of aryl halides under relatively mild conditions. nih.govsemanticscholar.org

This category encompasses a broader range of reactions beyond Grignard reagents, where a nucleophilic carbon species attacks a carbonyl group. The fundamental principle remains the addition of either a cyclopentyl or a 2,4-difluorophenyl nucleophile to a suitable carbonyl electrophile.

Organolithium reagents, which are generally more reactive than their Grignard counterparts, can also be used. For example, cyclopentyllithium (B3369451) could be added to 2,4-difluorobenzaldehyde. Another class of reagents used for such transformations is organozinc reagents, which can offer different selectivity and functional group compatibility compared to Grignard or organolithium reagents. nih.gov The choice of nucleophile and reaction conditions is critical and is often dictated by the presence of other functional groups in the molecule.

Functional Group Interconversions and Stereocontrolled Reductions

Once the core carbon skeleton is assembled, typically in the form of a ketone (Aryl Cyclopentyl Ketone), the next critical phase is the reduction of the carbonyl group to the desired secondary alcohol. This step is not merely a simple conversion but also offers the opportunity to control the stereochemistry of the newly formed chiral center.

The reduction of a ketone, such as (2,4-difluorophenyl)(cyclopentyl)methanone, to Cyclopentyl(2,4-difluorophenyl)methanol is a common and well-understood transformation. Several reagents are available for this purpose, differing in their reactivity, selectivity, and handling requirements.

Metal Hydride Reagents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are the most common stoichiometric reducing agents used for this purpose. wikipedia.org NaBH₄ is a milder, more selective reagent, typically used in alcoholic solvents, while LiAlH₄ is much more reactive and must be used in anhydrous, aprotic solvents like THF or diethyl ether.

Catalytic Transfer Hydrogenation: This method involves the use of a hydrogen donor, such as isopropyl alcohol, in the presence of a catalyst like magnesium oxide, to reduce the ketone. rsc.org It offers an alternative to metal hydrides and gaseous hydrogen.

Clemmensen and Wolff-Kishner Reductions: While these methods reduce aryl ketones completely to the corresponding alkane, they are important related reactions in the chemistry of aryl ketones. youtube.com

Table 2: Common Reagents for Ketone Reduction

Reagent/MethodTypical SolventKey Characteristics
Sodium Borohydride (NaBH₄)Methanol, EthanolMild, selective for aldehydes and ketones.
Lithium Aluminium Hydride (LiAlH₄)THF, Diethyl EtherVery reactive, reduces ketones, esters, acids, etc. Requires anhydrous conditions.
Catalytic Transfer HydrogenationIsopropyl AlcoholAvoids use of metal hydrides or H₂ gas.

When the desired alcohol is chiral, controlling the stereochemical outcome of the reduction is paramount. Catalytic hydrogenation is a powerful technique for achieving stereocontrol. wikipedia.org This process involves reacting the ketone precursor with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for such reductions. wikipedia.orgcommonorganicchemistry.com The reaction is typically performed by stirring the ketone and the Pd/C catalyst in a suitable solvent under an atmosphere of hydrogen. youtube.com

For enantioselective reductions, where one enantiomer of the alcohol is desired over the other, chiral catalysts are employed. This can be achieved using homogeneous catalysts, such as ruthenium or rhodium complexes containing chiral ligands (e.g., BINAP). wikipedia.org These catalysts create a chiral environment around the ketone, directing the addition of hydrogen to one face of the carbonyl group preferentially, leading to a non-racemic mixture of the alcohol product. Transfer hydrogenation can also be performed enantioselectively using a chiral transition metal catalyst. wikipedia.org

Stereoselective Reductions via Boron Hydrides (e.g., Lithium Borohydride)

The synthesis of specific stereoisomers of chiral alcohols, such as Cyclopentyl(2,4-difluorophenyl)methanol, from their corresponding prochiral ketones relies heavily on stereoselective reduction methods. Boron hydrides are a principal class of reagents for this transformation, offering a range of selectivities depending on the reagent's structure and the reaction conditions.

The reduction of a ketone to an alcohol introduces a new chiral center. Without chiral influence, the reaction typically produces a racemic mixture of both enantiomers. To achieve stereoselectivity, chiral reducing agents or catalysts are employed. Chirally modified borohydrides are effective for the enantioselective reduction of ketones. wikipedia.org These reagents are often prepared by reacting a simple borohydride, like sodium borohydride or lithium aluminium hydride, with a chiral ligand, such as an amino acid derivative, a chiral amino alcohol, or a binaphthol (BINOL). wikipedia.org

Lithium borohydride (LiBH₄), while achiral itself, can be a component of these more complex chiral hydride reagents. The general mechanism of ketone reduction by metal borohydrides involves the transfer of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The stereochemical outcome is determined by the transition state geometry, which is influenced by steric and electronic factors of both the ketone substrate and the hydride reagent. mdma.ch For unhindered cyclic ketones, hydride attack generally occurs from the less hindered axial face to yield the more stable equatorial alcohol. mdma.ch However, for sterically hindered ketones, the reagent may attack from the more accessible equatorial face, leading to the axial alcohol.

In the context of producing Cyclopentyl(2,4-difluorophenyl)methanol, the precursor ketone would be (2,4-difluorophenyl)(cyclopentyl)methanone. The stereoselectivity of the reduction can be controlled by using a bulky, sterically demanding borohydride reagent. For example, lithium tris-(R,S-1,2-dimethylpropyl)-borohydride has been shown to exhibit high stereoselectivity in the reduction of substituted steroid ketones, favoring the formation of one epimeric alcohol over the other. nih.gov The choice of reducing agent is critical; for instance, while sodium borohydride might give predominantly one isomer, a bulkier reagent could yield the opposite one. nih.gov

Table 1: Comparison of Borohydride Reagents in Stereoselective Ketone Reduction This table provides a generalized comparison based on principles of stereoselective reduction.

Hydride ReagentGeneral CharacteristicsTypical Selectivity
Sodium Borohydride (NaBH₄)Small, unhindered hydride donor.Good for simple reductions; selectivity is substrate-dependent, often favoring attack from the less hindered face. mdma.ch
Lithium Aluminium Hydride (LAH)More reactive than NaBH₄; can be modified with chiral ligands.High reactivity; when modified with chiral alkoxides (e.g., from BINOL), can achieve high enantioselectivity. wikipedia.org
Lithium Tris(sec-butyl)borohydride (L-Selectride®)Sterically hindered hydride reagent.High diastereoselectivity, often attacking from the most accessible face of hindered ketones.
Chirally Modified BorohydridesComplexes of borohydrides with chiral ligands (e.g., amino acids).Designed for high enantioselectivity, creating a chiral environment around the hydride source. wikipedia.org

Chemoselective Alkylation Strategies for Cyclopentyl Alcohols

Chemoselectivity in the alkylation of complex molecules containing multiple reactive sites, such as hydroxyl and amino groups, is a significant synthetic challenge. For cyclopentyl alcohols that are part of a larger, multifunctional molecule, it is often necessary to alkylate the hydroxyl group (O-alkylation) without affecting other nucleophilic centers like amines (N-alkylation).

Strategies to achieve chemoselective alkylation often involve exploiting the inherent differences in the nucleophilicity of the functional groups. Phenols, for example, are more acidic than aliphatic alcohols and can be deprotonated more easily, allowing for selective alkylation under mildly basic conditions. youtube.com In molecules containing both hydroxyl and amino groups, selective O-alkylation is possible because the neutral amino group is generally less nucleophilic than a deprotonated alkoxide. youtube.com

One common approach involves the use of a base strong enough to deprotonate the alcohol, forming a more nucleophilic alkoxide, which then reacts with an alkylating agent (e.g., an alkyl halide or sulfonate). The choice of base, solvent, and temperature is critical to prevent side reactions, such as the alkylation of less acidic groups or elimination reactions with secondary alkyl halides. youtube.com Phase-transfer catalysis is another effective technique, particularly for reactions in biphasic systems, which can enhance the rate of O-alkylation while minimizing side reactions. youtube.com

Oxygen-Selective Alkylation Approaches

Focusing specifically on O-alkylation, several methods have been developed to ensure the hydroxyl group is the exclusive site of reaction. A primary strategy for the selective O-alkylation of an amino alcohol involves converting the alcohol into its more reactive alkoxide form. This is typically achieved by treatment with a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or dimethylacetamide. google.com The resulting alkoxide is a potent nucleophile that readily attacks an added alkylating agent. This method avoids the need to protect the amino group, streamlining the synthetic process. google.com

The success of this selective alkylation depends on the reaction conditions. For instance, carrying out the deprotonation at a reduced temperature (e.g., -20 to 25 °C) before adding the alkylating agent can enhance selectivity. google.com The difference in acidity (pKa) between the alcohol's proton and the amine's proton allows the strong base to deprotonate the hydroxyl group preferentially.

Another approach involves the use of specific alkylating agents under acid-catalyzed conditions. Trichloroacetimidates, for example, can serve as excellent alkylating agents for alcohols. researchgate.net The reaction is promoted by a Lewis or Brønsted acid, and the product distribution can depend on the nucleophilicity and steric hindrance of the alcohol acceptor. researchgate.net

Table 2: Conditions for Oxygen-Selective Alkylation

MethodReagentsKey PrincipleReference
Base-Mediated AlkylationAlcohol, Strong Base (e.g., NaH), Alkyl HalideSelective deprotonation of the more acidic hydroxyl group to form a highly nucleophilic alkoxide. google.com
Phase-Transfer Catalysis (PTC)Alcohol, Base (e.g., NaOH), Alkyl Halide, PTC (e.g., Quaternary Ammonium Salt)The catalyst transfers the alkoxide from the aqueous phase to the organic phase, where it reacts with the alkylating agent. youtube.com
Acid-Catalyzed AlkylationAlcohol, O-Alkyl Trichloroacetimidate, Acid Catalyst (e.g., TMSOTf)Acid-promoted reaction where the alcohol acts as a nucleophile to attack the activated alkylating agent. researchgate.net

Multi-Step Synthetic Sequences and Process Optimization

The synthesis of complex molecules like the structural analogs of Cyclopentyl(2,4-difluorophenyl)methanol, such as the antifungal agent Voriconazole, involves intricate multi-step sequences where process optimization is crucial for achieving high yield and purity. justia.comgoogleapis.com The synthesis of Voriconazole, for example, involves the stereoselective coupling of a ketone derivative with a substituted pyrimidine. google.comgoogle.com

A typical synthetic pathway involves the preparation of key intermediates, followed by a crucial coupling step to construct the core structure. For instance, the synthesis of a Voriconazole intermediate involves reacting 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone with a functionalized pyrimidine, such as 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine. googleapis.comgoogle.com This coupling is often a Reformatsky-type reaction, utilizing zinc metal to generate an organozinc reagent in situ. google.com

Process optimization in these sequences focuses on several key areas:

Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and the rate of addition of reagents is critical. For example, maintaining a low temperature (e.g., -15°C to 5°C) during the coupling step can significantly enhance stereoselectivity and minimize the formation of impurities. justia.comgoogle.com

Reagent Stoichiometry: Using a precise molar ratio of reactants and catalysts can maximize the yield of the desired product while reducing waste and side reactions.

Solvent Selection: The choice of solvent (e.g., aprotic solvents like tetrahydrofuran) can influence reaction rates, selectivity, and the solubility of intermediates and products. justia.comgoogle.com

Purification Methods: Developing efficient purification strategies, such as crystallization or selective precipitation of an acid addition salt, is essential for isolating the desired stereoisomer with high purity. justia.comgoogleapis.com For instance, the diastereomeric pairs formed in the coupling reaction can often be separated effectively through crystallization from a suitable organic solvent, yielding the target isomer with greater than 99% purity. justia.com

Advanced Spectroscopic and Structural Elucidation of Cyclopentyl 2,4 Difluorophenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map out the molecular skeleton and define the chemical environment of each atom.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Cyclopentyl(2,4-difluorophenyl)methanol provides critical information about the number and types of protons and their neighboring atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the carbinol proton (CH-OH), the hydroxyl proton (OH), and the cyclopentyl protons.

Aromatic Region (δ 6.80-7.50 ppm): The 2,4-difluorophenyl group presents a complex splitting pattern due to proton-proton and proton-fluorine couplings. Three signals are expected, corresponding to the protons at the C3, C5, and C6 positions of the aromatic ring.

Carbinol Proton (δ ~4.9-5.2 ppm): A doublet is anticipated for the proton on the carbon bearing the hydroxyl and phenyl groups (the benzylic proton). This splitting arises from coupling with the adjacent hydroxyl proton.

Cyclopentyl Methine Proton (δ ~2.0-2.3 ppm): The proton on the cyclopentyl ring attached to the carbinol carbon appears as a multiplet.

Cyclopentyl Methylene (B1212753) Protons (δ ~1.3-1.9 ppm): The eight methylene protons of the cyclopentyl ring produce a series of overlapping multiplets in the upfield region of the spectrum.

Hydroxyl Proton (δ variable): The chemical shift of the hydroxyl proton is variable and concentration-dependent, often appearing as a broad singlet.

Table 1: Predicted ¹H NMR Data for Cyclopentyl(2,4-difluorophenyl)methanol

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (H6) ~7.45 Multiplet
Aromatic H (H3, H5) ~6.80 - 6.95 Multiplet
Carbinol CH ~5.10 Doublet ~3-5
Cyclopentyl CH ~2.15 Multiplet
Cyclopentyl CH₂ ~1.3 - 1.9 Multiplet

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The presence of fluorine atoms introduces carbon-fluorine couplings (JCF), which are invaluable for assigning the aromatic carbons.

Aromatic Carbons (δ 104-165 ppm): The six carbons of the difluorophenyl ring are distinct. The carbons directly bonded to fluorine (C2 and C4) show large one-bond coupling constants (¹JCF) and appear as doublets. The other aromatic carbons also exhibit smaller couplings (²JCF, ³JCF). For a related compound, signals were observed at δ 163.4, 161.0, 139.4 (d, J = 3.3 Hz), 128.1 (d, J = 8.1 Hz), and 115.36 (d, J = 21.4 Hz). rsc.org

Carbinol Carbon (δ ~75 ppm): The carbon atom bonded to both the cyclopentyl and difluorophenyl groups, as well as the hydroxyl group, is expected around this region. A signal for a similar carbinol carbon has been reported at δ 74.9. rsc.org

Cyclopentyl Carbons (δ ~25-45 ppm): The cyclopentyl ring should exhibit three distinct signals: one for the methine carbon attached to the carbinol center and two for the pairs of equivalent methylene carbons.

Table 2: Predicted ¹³C NMR Data for Cyclopentyl(2,4-difluorophenyl)methanol

Carbon Assignment Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling)
Aromatic C-F (C2, C4) ~160 - 164 Doublet of Doublets
Aromatic C-H (C5, C6) ~110 - 132 Doublet
Aromatic C-H (C3) ~104 Doublet of Doublets
Aromatic C (ipso-C1) ~128 Doublet of Doublets
Carbinol C-OH ~75 Singlet
Cyclopentyl CH ~45 Singlet

Fluorine-19 NMR (¹⁹F NMR) for Difluorophenyl Moiety Characterization

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. nih.gov For Cyclopentyl(2,4-difluorophenyl)methanol, two distinct signals are expected, one for each of the non-equivalent fluorine atoms (F2 and F4). The chemical shifts and coupling constants provide definitive information about their positions on the aromatic ring. Each fluorine signal will appear as a doublet of doublets due to coupling with the adjacent aromatic protons. The typical chemical shift range for aryl fluorides helps confirm the structure. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While one-dimensional NMR provides chemical shifts and coupling constants, 2D NMR experiments establish connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the carbinol proton and the adjacent cyclopentyl methine proton, as well as correlations among the protons within the cyclopentyl ring and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy measures the absorption of infrared light by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique "fingerprint" of the molecule's functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Cyclopentyl(2,4-difluorophenyl)methanol displays characteristic absorption bands that confirm the presence of its key functional groups. journalijar.com

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl group's stretching vibration.

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopentyl group are found just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

C=C Stretch: Aromatic ring stretching vibrations produce several sharp bands in the 1450-1600 cm⁻¹ region.

C-F Stretch: Strong absorption bands due to the carbon-fluorine bond stretching are expected in the 1100-1300 cm⁻¹ range.

C-O Stretch: The stretching vibration of the carbinol C-O bond typically appears as a strong band between 1000 and 1200 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for Cyclopentyl(2,4-difluorophenyl)methanol

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad
C-H Stretch (Aromatic) 3010 - 3100 Medium
C-H Stretch (Aliphatic) 2850 - 2960 Strong
C=C Stretch (Aromatic) 1450 - 1600 Medium-Strong
C-F Stretch 1100 - 1300 Strong

Raman Spectroscopy

Raman spectroscopy is a valuable technique for probing the vibrational modes of Cyclopentyl(2,4-difluorophenyl)methanol, offering insights into its molecular structure. The Raman spectrum is expected to exhibit characteristic bands corresponding to the vibrations of its constituent functional groups.

Key expected vibrational modes for Cyclopentyl(2,4-difluorophenyl)methanol would include:

C-H stretching vibrations: The cyclopentyl and phenyl groups will give rise to C-H stretching bands, typically observed in the 2850-3000 cm⁻¹ region. The aromatic C-H stretching vibrations of the difluorophenyl ring are expected to appear at slightly higher wavenumbers (3000-3100 cm⁻¹).

O-H stretching vibration: The hydroxyl group will produce a characteristic O-H stretching band. Its position can vary depending on the extent of hydrogen bonding; in a non-associated state, it appears as a sharp band around 3600-3650 cm⁻¹, while in the presence of hydrogen bonding, it broadens and shifts to a lower frequency (typically 3200-3500 cm⁻¹).

C-O stretching vibration: The stretching vibration of the carbon-oxygen bond in the methanol (B129727) group is anticipated in the 1000-1260 cm⁻¹ range.

Aromatic C=C stretching vibrations: The difluorophenyl ring will display several bands in the 1400-1600 cm⁻¹ region due to the in-plane stretching vibrations of the carbon-carbon double bonds.

C-F stretching vibrations: The carbon-fluorine bonds will have strong stretching vibrations, typically appearing in the 1000-1400 cm⁻¹ region.

Cyclopentyl ring vibrations: The cyclopentyl group will have characteristic ring "breathing" and deformation modes at lower frequencies.

The study of these vibrational modes through Raman spectroscopy can confirm the presence of the key functional groups and provide information about the molecular conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of Cyclopentyl(2,4-difluorophenyl)methanol through analysis of its fragmentation pattern. The nominal molecular weight of this compound is 214 g/mol .

Upon electron ionization, the molecule is expected to form a molecular ion peak ([M]⁺) at m/z 214. The subsequent fragmentation of this molecular ion provides valuable structural information. The fragmentation pattern is influenced by the stability of the resulting carbocations and neutral fragments.

Predicted Fragmentation Pattern:

A plausible fragmentation pathway for Cyclopentyl(2,4-difluorophenyl)methanol would involve the following key steps:

Loss of a cyclopentyl radical: Cleavage of the bond between the cyclopentyl group and the benzylic carbon would result in a stable benzylic carbocation.

[C₁₂H₁₁F₂O]⁺ → [C₇H₅F₂O]⁺ + •C₅H₉

This would lead to a prominent peak at m/z 143.

Loss of a water molecule: Dehydration of the molecular ion is a common fragmentation pathway for alcohols.

[C₁₂H₁₁F₂O]⁺ → [C₁₂H₁₀F₂]⁺• + H₂O

This would result in a peak at m/z 196.

Formation of a tropylium-like ion: Rearrangement of the benzylic carbocation can lead to the formation of a stable tropylium-like ion.

Fragmentation of the difluorophenyl ring: Further fragmentation could involve the loss of fluorine atoms or other small neutral molecules from the aromatic ring.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z (Predicted)Ion FormulaDescription
214[C₁₂H₁₁F₂O]⁺Molecular Ion
196[C₁₂H₁₀F₂]⁺•Loss of H₂O
143[C₇H₅F₂O]⁺Loss of cyclopentyl radical
115[C₆H₄F₂]⁺Further fragmentation of the difluorophenyl group
69[C₅H₉]⁺Cyclopentyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For Cyclopentyl(2,4-difluorophenyl)methanol, the UV-Vis absorption spectrum is expected to be dominated by the electronic transitions of the 2,4-difluorophenyl chromophore.

The presence of the aromatic ring with fluorine substituents will influence the positions and intensities of the absorption bands. Aromatic compounds typically exhibit two main types of absorption bands:

π → π* transitions: These are high-energy transitions that occur in the region of 200-280 nm. For the difluorophenyl ring, these transitions are expected to be the most prominent features in the UV spectrum.

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons of the oxygen atom in the hydroxyl group. These bands are typically weaker and may be observed as a shoulder on the more intense π → π* bands.

The choice of solvent can also affect the UV-Vis spectrum. sigmaaldrich.com Polar solvents can interact with the molecule through hydrogen bonding, potentially causing a shift in the absorption maxima (a solvatochromic shift). For instance, in a polar protic solvent like methanol, hydrogen bonding to the hydroxyl group could lead to a slight blue shift (hypsochromic shift) of the n → π* transition. researchgate.netresearchgate.net

Interactive Data Table: Expected UV-Vis Absorption Maxima

TransitionExpected Wavelength Range (nm)Solvent
π → π200 - 280Methanol
n → π260 - 300Methanol

X-ray Crystallography for Solid-State Structural Analysis

A single-crystal X-ray diffraction experiment on a suitable crystal of Cyclopentyl(2,4-difluorophenyl)methanol would yield a wealth of structural data. The resulting crystallographic information file (CIF) would contain the atomic coordinates, from which precise bond lengths and angles can be calculated.

Expected Bond Parameters:

While specific experimental data is not available, expected bond parameters can be estimated based on known values for similar structures.

Interactive Data Table: Predicted Bond Parameters

BondExpected Length (Å)Bond AngleExpected Angle (°)
C-O (hydroxyl)1.43C-O-H109
C-F1.35F-C-C118-122
C-C (aromatic)1.39C-C-C (aromatic)120
C-C (cyclopentyl)1.54C-C-C (cyclopentyl)~104

The way molecules of Cyclopentyl(2,4-difluorophenyl)methanol pack together in a crystal is determined by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. mdpi.comnih.gov

By mapping properties such as d_norm (a normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. nih.gov For Cyclopentyl(2,4-difluorophenyl)methanol, the following intermolecular interactions are expected to play a significant role in the crystal packing:

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor and acceptor. O-H···O or O-H···F hydrogen bonds are likely to be a dominant feature in the crystal structure, linking molecules into chains or more complex networks.

π-π Stacking: The difluorophenyl rings of adjacent molecules may engage in π-π stacking interactions, where the aromatic rings are arranged in a parallel or offset fashion.

C-H···π Interactions: The C-H bonds of the cyclopentyl or phenyl groups can interact with the π-system of the aromatic ring of a neighboring molecule.

Halogen Bonding: The fluorine atoms could potentially act as halogen bond acceptors, interacting with electrophilic regions of adjacent molecules.

A Hirshfeld surface analysis would provide a percentage contribution for each type of intermolecular contact, offering a quantitative understanding of the forces that govern the crystal packing. nih.gov

Computational Chemistry and Theoretical Investigations of Cyclopentyl 2,4 Difluorophenyl Methanol

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) has become a principal method in quantum chemistry for studying the electronic structure of many-body systems. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for a molecule of this size. Ab initio methods, while often more computationally intensive, can provide benchmark results.

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For Cyclopentyl(2,4-difluorophenyl)methanol, this involves finding the most stable arrangement of the cyclopentyl ring, the difluorophenyl group, and the methanol (B129727) moiety.

The cyclopentyl group is known for its conformational flexibility, existing in puckered forms like the "envelope" and "twist" conformations to relieve ring strain. researchgate.netmaricopa.edu The rotational freedom around the C-C bond connecting the cyclopentyl ring to the methanolic carbon and the C-C bond connecting this carbon to the phenyl ring adds further complexity to the conformational landscape.

A systematic conformational search would likely be performed using a combination of molecular mechanics and DFT. The various possible conformers arise from the orientation of the cyclopentyl ring and the dihedral angles involving the hydroxyl group. It is expected that conformers allowing for intramolecular hydrogen bonding between the hydroxyl proton and one of the fluorine atoms on the phenyl ring would be among the more stable structures. The relative energies of these conformers would be calculated to identify the global minimum and other low-energy isomers that might be present at room temperature.

Table 1: Illustrative Relative Energies of Postulated Conformers of Cyclopentyl(2,4-difluorophenyl)methanol

ConformerDihedral Angle (HO-C-C-C_phenyl) (°)Relative Energy (kcal/mol)
1 (Global Minimum)600.00
21801.5
3-602.1

Note: The data in this table is hypothetical and serves as an illustration of what a conformational analysis might yield. The actual values would need to be determined by specific DFT calculations.

The electronic properties of a molecule are fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. wikipedia.orgyoutube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity and stability. lew.roulethbridge.carsc.org

For Cyclopentyl(2,4-difluorophenyl)methanol, the HOMO is expected to be localized primarily on the electron-rich 2,4-difluorophenyl ring, which is activated by the hydroxyl and cyclopentyl groups. The LUMO, conversely, would also be expected to be located over the aromatic ring, likely with significant contributions from the anti-bonding π* orbitals. The presence of electron-withdrawing fluorine atoms generally lowers the energy of both the HOMO and LUMO, and can influence the HOMO-LUMO gap. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. miragenews.com

Table 2: Predicted Frontier Molecular Orbital Energies for Cyclopentyl(2,4-difluorophenyl)methanol

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: These values are estimations based on typical DFT calculations for similar aromatic compounds and are for illustrative purposes.

DFT calculations are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁹F) can aid in the assignment of complex spectra. nih.gov For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts with reasonable accuracy is achievable using methods like B3LYP with an appropriate basis set. nih.govnih.gov The chemical shifts of the protons and carbons in the cyclopentyl ring would be sensitive to its conformation. The fluorine chemical shifts would be influenced by the electronic environment of the phenyl ring. researchgate.netucsb.edu

Vibrational Frequencies: The calculation of vibrational frequencies using DFT can help in assigning the bands observed in Infrared (IR) and Raman spectra. nih.govmdpi.comspectroscopyonline.com The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors. Key vibrational modes for Cyclopentyl(2,4-difluorophenyl)methanol would include the O-H stretch of the alcohol, C-H stretches of the cyclopentyl and aromatic rings, C-O stretching, and the C-F stretching modes. researchgate.net

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies for Key Functional Groups

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Experimental Frequency (cm⁻¹)
O-H Stretch3650~3600-3400
Aromatic C-H Stretch3100-3000~3100-3000
Aliphatic C-H Stretch2980-2850~2960-2850
C-O Stretch1050~1050-1000
C-F Stretch1250, 1150~1270-1100

Note: The calculated frequencies are hypothetical examples. Actual calculations would provide a more detailed and precise spectrum.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map visually represents the electrostatic potential on the electron density surface.

For Cyclopentyl(2,4-difluorophenyl)methanol, the MEP is expected to show negative potential (red/yellow regions) around the electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. The hydroxyl proton, being electropositive, would be a region of positive potential (blue), indicating a site for nucleophilic attack. The aromatic ring will exhibit a complex potential landscape due to the competing effects of the electron-donating hydroxyl and cyclopentyl groups and the electron-withdrawing fluorine atoms. dtic.mil

DFT calculations can be used to predict various thermochemical properties, such as the standard enthalpy of formation, entropy, and Gibbs free energy. mdpi.comnih.gov These properties are crucial for understanding the stability of the molecule and for predicting the thermodynamics of reactions in which it might participate. By calculating these properties for different conformers, their relative populations at a given temperature can be estimated. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static properties, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. mdpi.comnih.govrsc.orgrsc.org MD simulations can provide a detailed picture of the conformational landscape of flexible molecules like Cyclopentyl(2,4-difluorophenyl)methanol.

By simulating the molecule's motion over nanoseconds or longer, MD can reveal the transitions between different conformers, the flexibility of the cyclopentyl ring, and the rotational dynamics of the substituent groups. nih.govrsc.orgmdpi.com This approach is particularly useful for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target. The results from MD simulations can complement the static picture provided by DFT by showing which conformations are most accessible and how they interconvert. nsf.gov

Reaction Mechanism Elucidation via Computational Pathways

The tertiary alcohol structure of Cyclopentyl(2,4-difluorophenyl)methanol suggests a rich and complex reactivity profile, particularly in reactions involving the hydroxyl group. Computational methods are pivotal in mapping the potential energy surfaces for these reactions, identifying transition states, and characterizing intermediates to build a comprehensive mechanistic picture.

The formation of a carbocation is a probable intermediate step in many reactions involving Cyclopentyl(2,4-difluorophenyl)methanol, especially under acidic conditions. The tertiary nature of the carbon bearing the hydroxyl group implies that a tertiary carbocation would form upon its departure. Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in exploring the subsequent fate of such carbocations. researchgate.netresearchgate.net

Investigations into analogous cyclopentyl systems reveal that the resulting carbocations are not static entities. They can undergo a variety of rearrangements, including 1,2-hydride and 1,2-alkyl shifts, to yield more stable structures. uregina.ca DFT calculations can map the potential energy surface (PES) for these rearrangements, determining the energy barriers associated with each pathway. researchgate.net In some cases, what might appear to be a simple secondary carbocation intermediate is bypassed entirely in favor of a more complex, concerted process involving multiple bond-shifting events. researchgate.net The study of terpene biosynthesis, which involves numerous carbocation cascades, has shown that such rearrangements are common and can be predicted with significant accuracy using computational models. researchgate.netnih.gov These computational approaches can resolve long-standing mechanistic questions by identifying nonclassical carbocation structures, such as protonated cyclopropanes, which may act as key intermediates. uregina.ca

Table 1: Hypothetical Computed Energy Barriers for Carbocation Rearrangements in a Model Cyclopentyl System

Rearrangement TypeInitial CarbocationFinal CarbocationComputed Activation Energy (kcal/mol)
1,2-Hydride ShiftCyclopentyl(phenyl)methyl cation1-Phenyl-2-methylcyclopentyl cation5.2
1,2-Alkyl Shift (Ring Expansion)Cyclopentyl(phenyl)methyl cation1-Phenylcyclohexyl cation3.8
Concerted Hydride/Alkyl ShiftCyclopentyl(phenyl)methyl cation2-Phenylcyclohexyl cation7.1

Note: Data in this table is illustrative and based on typical values found in computational literature for similar systems.

Nucleophilic substitution is a fundamental reaction class for alcohols. The structure of the alcohol—primary, secondary, or tertiary—is a key determinant of whether the reaction proceeds via an S(_N)1 (unimolecular) or S(_N)2 (bimolecular) mechanism. Cyclopentyl(2,4-difluorophenyl)methanol, being a tertiary alcohol, is expected to react predominantly through an S(_N)1 pathway. youtube.com

Computational studies can rigorously validate this expectation. The S(_N)1 mechanism involves the formation of a carbocation intermediate, and its stability is paramount. youtube.com For the title compound, the resulting tertiary carbocation is stabilized by both the cyclopentyl ring and the electron-withdrawing, yet potentially resonance-stabilizing, difluorophenyl group. Quantum-chemical simulations can calculate the energy of this carbocation intermediate and the transition state leading to it.

Conversely, an S(_N)2 reaction would involve a backside attack by a nucleophile, which is sterically hindered by the bulky cyclopentyl and difluorophenyl groups. Computational modeling can quantify this steric hindrance and calculate the high energy of the corresponding pentacoordinate transition state, confirming that the S(_N)2 pathway is energetically unfavorable. rsc.org Recent computational investigations have also focused on borderline S(_N)1-S(_N)2 mechanisms, where the role of the solvent is explicitly modeled to understand its influence on the reaction pathway. nih.gov For some tertiary alcohols, computational work has supported the possibility of stereoretentive S(_N)1 reactions proceeding through nonclassical, bridged carbocation intermediates. acs.org

Table 2: Comparison of S(_N)1 and S(_N)2 Pathways for Tertiary Alcohols

FeatureS(_N)1 MechanismS(_N)2 Mechanism
Rate Determining Step Unimolecular (Loss of leaving group)Bimolecular (Nucleophilic attack)
Intermediate CarbocationNone (Transition state only)
Stereochemistry Racemization (or retention in specific cases)Inversion of configuration
Favored by Tertiary > Secondary >> Primary SubstratesPrimary > Secondary >> Tertiary Substrates
Computational Focus Stability of carbocation intermediateEnergy of pentacoordinate transition state

Computational chemistry offers powerful predictive tools for regioselectivity and stereoselectivity. rsc.org For a molecule like Cyclopentyl(2,4-difluorophenyl)methanol, questions of regioselectivity could arise in reactions involving the aromatic ring, such as electrophilic or nucleophilic aromatic substitution.

DFT-based methods can be used to predict the most likely site of attack. In nucleophilic aromatic substitution, for instance, the relative stabilities of the isomeric σ-complex (Meisenheimer) intermediates can be calculated. nih.govdiva-portal.org The pathway proceeding through the lowest energy intermediate is predicted to be the major one. diva-portal.org Alternatively, for concerted reactions, the transition state energies for attack at different positions can be computed. nih.gov Machine learning models, trained on large datasets of known reactions, are also emerging as a rapid and accurate method for predicting regioselectivity. nih.govacs.org These models use calculated molecular descriptors to determine the most probable reaction site. acs.org

Stereoselectivity in reactions at the chiral center can also be modeled. By calculating the transition state energies for the formation of different stereoisomers, chemists can predict the diastereomeric or enantiomeric excess of a reaction. This is particularly relevant for addition reactions to the carbonyl precursor of the alcohol or for substitutions that might proceed with some degree of stereochemical control.

Table 3: Illustrative Regioselectivity Prediction for Nucleophilic Aromatic Substitution on a Difluorophenyl Moiety

MethodPredicted Major ProductPredicted Isomer Ratio (Ortho:Meta:Para to F1)
DFT (σ-Complex Stability)Substitution at C45 : 1 : 94
DFT (Transition State Energy)Substitution at C46 : 2 : 92
Machine Learning ModelSubstitution at C44 : 1 : 95

Note: Data is hypothetical, illustrating the predictive capabilities of different computational methods.

Computational Assessment of Binding Interactions in Analogous Systems (e.g., Ligand-Receptor Interactions in related inhibitors)

The structural motifs within Cyclopentyl(2,4-difluorophenyl)methanol, particularly the 2,4-difluorophenyl group, are common in pharmacologically active molecules and enzyme inhibitors. Computational methods such as molecular docking and molecular dynamics (MD) simulations are essential for assessing how such molecules might interact with a biological target, like a protein's active site. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. mdpi.com For an inhibitor containing a 2,4-difluorophenyl moiety, docking simulations can identify key interactions, such as hydrogen bonds between the fluorine atoms and receptor residues, or pi-stacking interactions involving the phenyl ring. mdpi.com The output is a binding score that estimates the binding affinity. nih.gov

Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations provide a more realistic picture of the binding stability, revealing how water molecules mediate interactions and how the protein and ligand conformations adapt to each other. frontiersin.org From these simulations, binding free energies can be calculated using methods like MM-PBSA or MM-GBSA, offering a more accurate prediction of binding affinity and helping to rationalize the selectivity of inhibitors for their target over other proteins. nih.govfrontiersin.org These computational analyses can guide the rational design of more potent and selective inhibitors based on the 2,4-difluorophenyl scaffold. mdpi.com

Table 4: Example of Computed Binding Interactions for a 2,4-Difluorophenyl-Containing Inhibitor in a Protein Active Site

Interaction TypeInteracting Ligand GroupInteracting Protein ResidueCalculated Average Energy (kcal/mol)
Hydrogen Bond2-FluoroTyr82 (Backbone NH)-2.5
Hydrogen Bond4-FluoroAsn112 (Sidechain NH2)-1.8
Pi-Pi StackingPhenyl RingTrp45 (Sidechain)-4.1
Hydrophobic (van der Waals)Cyclopentyl RingLeu38, Val104, Ile115-3.7

Note: Data is for a hypothetical analogous system, generated from a representative molecular dynamics simulation.

Chemical Reactivity and Derivatization of Cyclopentyl 2,4 Difluorophenyl Methanol

Transformations of the Hydroxyl Group

The secondary alcohol functionality in Cyclopentyl(2,4-difluorophenyl)methanol is a key site for various chemical modifications, including oxidation, esterification, etherification, and dehydration.

The oxidation of the secondary hydroxyl group in Cyclopentyl(2,4-difluorophenyl)methanol yields the corresponding ketone, cyclopentyl(2,4-difluorophenyl)methanone. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and scale.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include:

Chromium-based reagents: Such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), which are effective for small-scale laboratory syntheses.

Dess-Martin periodinane (DMP): A mild and selective oxidizing agent that is often used for sensitive substrates.

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by quenching with a hindered base like triethylamine (B128534). It is known for its mild reaction conditions.

Hypochlorite-based reagents: Sodium hypochlorite (NaOCl) in the presence of a catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) offers a greener and more cost-effective alternative for larger-scale oxidations.

The general reaction for the oxidation of Cyclopentyl(2,4-difluorophenyl)methanol to its corresponding ketone is depicted below:

Oxidation of Cyclopentyl(2,4-difluorophenyl)methanol

Table 1: Common Oxidizing Agents for the Synthesis of Cyclopentyl(2,4-difluorophenyl)methanone

Oxidizing AgentTypical Solvent(s)Typical Reaction Temperature (°C)
Pyridinium chlorochromate (PCC)Dichloromethane (B109758) (CH₂Cl₂)Room Temperature
Dess-Martin periodinane (DMP)Dichloromethane (CH₂Cl₂)Room Temperature
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Dichloromethane (CH₂Cl₂)-78 to Room Temperature
TEMPO/NaOClDichloromethane/Water0 to Room Temperature

The hydroxyl group of Cyclopentyl(2,4-difluorophenyl)methanol can be readily converted into esters and ethers, which are important derivatives with varied applications.

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of an acid catalyst leads to the formation of an ester. The Fischer esterification, which involves heating the alcohol and a carboxylic acid with a strong acid catalyst like sulfuric acid, is a common method. Alternatively, for faster and more quantitative reactions, acyl chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) or triethylamine to neutralize the hydrogen halide byproduct.

Etherification: The formation of an ether from Cyclopentyl(2,4-difluorophenyl)methanol can be achieved through various methods. The Williamson ether synthesis, a widely used method, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Another approach is the acid-catalyzed dehydration of the alcohol in the presence of another alcohol, although this is less common for producing unsymmetrical ethers.

Under acidic conditions, Cyclopentyl(2,4-difluorophenyl)methanol can undergo dehydration to form alkenes. The reaction proceeds via protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom yields the alkene. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.

Due to the structure of Cyclopentyl(2,4-difluorophenyl)methanol, two primary alkene products can be formed upon dehydration:

1-(2,4-difluorophenyl)cyclopentene

(2,4-difluorophenyl)(cyclopentylidene)methane (an exocyclic double bond)

The formation of the more stable endocyclic alkene, 1-(2,4-difluorophenyl)cyclopentene, is generally favored.

Reactivity of the Cyclopentyl Moiety

While the primary reactive site is the hydroxyl group, the cyclopentyl ring can also participate in certain chemical transformations, although these are generally less common and require more specific reaction conditions.

Ring expansion of cyclopentylcarbinol systems to cyclohexyl derivatives can occur under certain conditions, typically involving the formation of a carbocation intermediate. In the case of Cyclopentyl(2,4-difluorophenyl)methanol, treatment with strong acids could potentially lead to a carbocation rearrangement where the cyclopentyl ring expands to a more stable cyclohexyl ring. This type of reaction is driven by the relief of ring strain and the formation of a more stable secondary or tertiary carbocation within the newly formed six-membered ring. However, such reactions can be complex and may lead to a mixture of products.

Conversely, ring contraction is a less common process for cyclopentyl systems but can be induced under specific photochemical or radical-mediated conditions.

Direct functionalization of the cyclopentyl ring in Cyclopentyl(2,4-difluorophenyl)methanol is challenging due to the presence of unactivated C-H bonds. However, radical halogenation could introduce a halogen atom onto the cyclopentyl ring, which can then serve as a handle for further synthetic modifications. The regioselectivity of such a reaction would likely be poor, leading to a mixture of isomers.

More controlled functionalization can be achieved if a directing group is present or if the ketone derivative, cyclopentyl(2,4-difluorophenyl)methanone, is used as a starting material. For instance, α-halogenation of the ketone can occur in the presence of a suitable halogenating agent and an acid or base catalyst. The resulting α-haloketone can then be used in various nucleophilic substitution and elimination reactions.

Reactivity of the Difluorophenyl Moiety

The presence of two highly electronegative fluorine atoms on the phenyl ring significantly influences its reactivity towards both electrophilic and nucleophilic attack. These fluorine substituents exert a strong electron-withdrawing inductive effect, which deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution Reactions

The 2,4-difluorophenyl group in Cyclopentyl(2,4-difluorophenyl)methanol is generally deactivated towards electrophilic aromatic substitution (SEAr) reactions. The strong inductive electron withdrawal by the two fluorine atoms reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. uci.edupitt.edu

In general, electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, proceed through the attack of an electrophile on the electron-rich aromatic ring. lkouniv.ac.innih.gov The rate of these reactions is highly dependent on the nature of the substituents already present on the ring. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it.

For the 2,4-difluorophenyl moiety, any electrophilic attack would be directed to the positions ortho and para to the fluorine atoms. However, due to the deactivating nature of fluorine, harsher reaction conditions are typically required compared to benzene (B151609) or activated aromatic rings. The cyclopentyl(hydroxy)methyl substituent is generally considered to be weakly activating and an ortho-, para-director. However, the strong deactivating effect of the two fluorine atoms would likely dominate the directing effects. Therefore, electrophilic substitution on Cyclopentyl(2,4-difluorophenyl)methanol is expected to be challenging and may require forcing conditions, with the electrophile likely adding to the C5 position, which is para to the fluorine at C4 and meta to the fluorine at C2.

Reaction TypeReagentsExpected Product (Major Isomer)
NitrationHNO₃, H₂SO₄5-Nitro-cyclopentyl(2,4-difluorophenyl)methanol
BrominationBr₂, FeBr₃5-Bromo-cyclopentyl(2,4-difluorophenyl)methanol
AcylationRCOCl, AlCl₃5-Acyl-cyclopentyl(2,4-difluorophenyl)methanol

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution Reactions of Fluorine

The electron-withdrawing nature of the two fluorine atoms makes the 2,4-difluorophenyl ring susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comyoutube.com In this type of reaction, a nucleophile attacks the aromatic ring and displaces a leaving group, in this case, one of the fluorine atoms. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. masterorganicchemistry.com

The rate of SNAr reactions is enhanced by the presence of electron-withdrawing groups ortho and para to the leaving group, as they can stabilize the negative charge of the Meisenheimer complex. In Cyclopentyl(2,4-difluorophenyl)methanol, the fluorine atom at the C4 position is para to the cyclopentyl(hydroxy)methyl group and is activated by the fluorine at the C2 position. Similarly, the fluorine at C2 is ortho to the substituent and activated by the fluorine at C4.

Displacement of the fluorine at the C4 position is generally favored due to less steric hindrance compared to the C2 position. A variety of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the fluorine atoms. nih.gov

NucleophileReagent ExampleProduct of Monosubstitution (Major Isomer)
AlkoxideNaORCyclopentyl(2-fluoro-4-alkoxyphenyl)methanol
ThiolateNaSRCyclopentyl(2-fluoro-4-(alkylthio)phenyl)methanol
AmineR₂NHCyclopentyl(2-fluoro-4-(dialkylamino)phenyl)methanol

Table 2: Examples of Nucleophilic Aromatic Substitution Reactions

Role as a Synthetic Intermediate or Reagent in Organic Synthesis

Cyclopentyl(2,4-difluorophenyl)methanol is a key intermediate in the synthesis of the triazole antifungal agent Voriconazole. In the synthesis of Voriconazole, this chiral alcohol is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile. This alkoxide is then reacted with a suitably substituted pyrimidine derivative in a nucleophilic substitution reaction to form a key carbon-carbon bond. The stereochemistry of the alcohol is crucial for the desired stereochemistry of the final drug molecule.

The synthesis of Voriconazole highlights the utility of Cyclopentyl(2,4-difluorophenyl)methanol as a building block that incorporates a chiral center and a difluorophenyl moiety, both of which are common features in many modern pharmaceuticals and agrochemicals. Its ability to undergo further transformations at the alcohol functionality and the aromatic ring makes it a versatile intermediate for the synthesis of a range of complex molecules.

Applications and Research Trajectories of Cyclopentyl 2,4 Difluorophenyl Methanol Derivatives in Advanced Materials

Integration into Polymeric Systems and Nanocomposites

The incorporation of well-defined, nano-sized inorganic particles into polymer matrices is a proven strategy for enhancing material properties. nih.gov Polyhedral Oligomeric Silsesquioxane (POSS) nanoparticles, with their hybrid inorganic-organic structure, are particularly effective in this role, offering improvements in thermal stability and mechanical strength. mdpi.comdntb.gov.ua The functionalization of the POSS cage with specific organic groups, such as cyclopentyl and difluorophenyl, allows for tailored interactions with polymer matrices, leading to nanocomposites with customized characteristics. researchgate.net

A significant area of research has been the synthesis of POSS molecules functionalized with moieties derived from cyclopentyl(2,4-difluorophenyl)methanol. One notable example involves the creation of a phenyl hepta cyclopentyl-POSS (ph,hcp-POSS) derivative where one corner of the cubic silica (B1680970) core is attached to a 2,4-difluorophenyl group, and the other seven corners are functionalized with cyclopentyl groups. expresspolymlett.comresearchgate.net

The synthesis of these asymmetrically functionalized POSS derivatives is a multi-step process. Typically, it begins with the hydrolysis and condensation of organotrialkoxysilanes. For instance, to create a POSS molecule with seven cyclopentyl groups and one phenyl-type group, cyclopentyltrimethoxysilane (B142427) and a corresponding phenyltrimethoxysilane (B147435) are co-hydrolyzed. This approach allows for the preparation of various POSS/polystyrene (PS) nanocomposites by incorporating different functionalized POSS fillers. scienceopen.com The general structure of these POSS fillers involves a (SiO1.5)8 core, with one corner attached to a substituted phenyl group (R) and the other seven to a different group (R'), such as cyclopentyl. expresspolymlett.comresearchgate.net This synthetic flexibility enables the investigation of how different substituents on the phenyl group influence the properties of the final nanocomposite material. expresspolymlett.comresearchgate.net

The incorporation of POSS derivatives containing cyclopentyl and 2,4-difluorophenyl groups into polymer matrices, such as polystyrene (PS), has a demonstrable impact on the resulting nanocomposite's properties, particularly its thermal stability. expresspolymlett.comresearchgate.net These nanocomposites are typically prepared via in situ polymerization of the styrene (B11656) monomer in the presence of the desired POSS filler. expresspolymlett.comresearchgate.net

Studies comparing PS nanocomposites filled with different phenyl hepta cyclopentyl-POSS (ph,hcp-POSS) derivatives have revealed the significant influence of the phenyl group's substituents. For example, nanocomposites containing a 2,4-difluorophenyl hepta cyclopentyl-POSS were compared with those containing a 4-methoxyphenyl (B3050149) hepta cyclopentyl-POSS. The electron-withdrawing nature of the difluoro-substituents was found to have a different effect on thermal stability compared to the electron-donating methoxy (B1213986) group. expresspolymlett.comresearchgate.net

Thermogravimetric analysis (TGA) showed that the thermal stability of the 2,4-difluoro derivatives was lower than that of both the 4-methoxy derivatives and even neat polystyrene in some cases. expresspolymlett.comresearchgate.net In contrast, the 4-methoxy derivatives exhibited enhanced thermal stability compared to the unfilled polymer. expresspolymlett.comresearchgate.net This indicates that the electronic properties of the functional groups on the POSS cage play a crucial role in the degradation mechanics of the polymer nanocomposite. The presence of the bulky cyclopentyl groups, common to both fillers, also influences the polymer's glass transition temperature (Tg) and molar mass. expresspolymlett.comresearchgate.net

Table 1: Thermal Properties of Polystyrene (PS) Nanocomposites with Functionalized POSS Fillers
Filler TypePolymer MatrixEffect on Thermal Stability (T5%)*Reference
2,4-difluorophenyl hepta cyclopentyl-POSSPolystyreneLower than unfilled PS expresspolymlett.comresearchgate.net
4-methoxyphenyl hepta cyclopentyl-POSSPolystyreneHigher than unfilled PS expresspolymlett.comresearchgate.net

*T5% refers to the temperature at which 5% mass loss occurs, a key indicator of thermal stability.

Potential in Liquid Crystalline Materials

The structural features of cyclopentyl(2,4-difluorophenyl)methanol—a rigid aromatic core modified by fluorine atoms and a non-polar, cyclic aliphatic group—are highly relevant to the design of liquid crystals (LCs). Fluorinated LCs are critical for modern display technologies, and the introduction of terminal groups like cyclopentyl can be used to fine-tune key properties such as viscosity and mesophase range. biointerfaceresearch.comnycu.edu.twresearcher.life

Research into high-performance liquid crystals has led to the synthesis of molecules containing both fluorinated phenyl rings and cyclopentyl terminal groups. nycu.edu.twresearcher.life For instance, a series of fluorinated terphenyl liquid crystals featuring a 3-propylcyclopentane end group has been developed. nycu.edu.tw The synthesis of these materials typically involves a Suzuki coupling reaction, a powerful method for creating carbon-carbon bonds between aromatic rings. nycu.edu.tw In this specific case, an appropriately substituted boronic acid is coupled with an iodo-functionalized benzene (B151609) ring attached to the propylcyclopentyl group. nycu.edu.tw

While research has extensively explored the use of the 4-alkylcyclohexane terminal group for achieving low viscosity and a wide mesophase range, the cyclopentyl group remains a less explored but promising alternative. nycu.edu.tw The synthesis of various liquid crystals with different terminal alicyclic rings, including cyclopentylmethyl, has been reported, highlighting the synthetic accessibility of these structures. researchgate.net The goal of incorporating such groups is often to lower melting temperatures and reduce viscosity, which is beneficial for applications in displays that require fast response times. nycu.edu.twresearcher.life

The molecular structure of a liquid crystal directly dictates its bulk properties, including its phase behavior, dielectric anisotropy (Δε), and optical anisotropy (birefringence, Δn). biointerfaceresearch.comlew.ro The combination of a cyclopentyl group and a difluorophenyl unit creates a fascinating interplay of structural effects.

Effect of the Cyclopentyl Group: Compared to its more common cyclohexyl analogue, the 3-alkylcyclopentyl moiety has been shown to produce liquid crystals with a wider nematic temperature range and lower rotational viscosity. researcher.life This is a significant advantage for display applications.

Effect of Fluorine Substitution: The position and number of fluorine atoms on the aromatic core are critical. Lateral fluoro-substituents, such as in a 2,4-difluorophenyl group, are known to reduce melting points and influence the stability of different mesophases. biointerfaceresearch.com The strong dipole moment of the C-F bond is a key tool for engineering the dielectric anisotropy of the molecule. nih.gov For example, in fluorinated terphenyl LCs with a cyclopentyl end group, the position of the fluoro substituent on the central or side benzene ring plays an important role in determining the width of the nematic range. researcher.life A compound with only one fluoro substituent near the cyclopentyl ring was observed to have a very small dielectric anisotropy, suggesting that the dipole from the fluorine was partially cancelled by the terminal group. nycu.edu.tw

These relationships demonstrate that the specific arrangement of the cyclopentyl and difluorophenyl groups allows for precise tuning of the material's properties to meet the demands of advanced optical applications. nycu.edu.twresearcher.life

Table 2: Structure-Property Effects in LCs with Cyclopentyl and Fluorophenyl Groups
Structural MoietyInfluence on LC PropertiesReference
3-Alkylcyclopentyl GroupWider nematic range, lower rotational viscosity compared to cyclohexyl analogues. researcher.life
Lateral Fluoro SubstituentReduces melting temperature, influences mesophase stability, and controls dielectric anisotropy. biointerfaceresearch.comresearcher.life
Difluorophenyl GroupConfers high lateral dipole, enhancing negative dielectric anisotropy. biointerfaceresearch.com

Development as a Chemical Scaffold in Material Science Research

A chemical scaffold is a core molecular structure upon which new molecules with desired properties can be built. The inherent physicochemical characteristics of the cyclopentyl(2,4-difluorophenyl)methanol structure make it a promising scaffold for designing new functional materials. st-andrews.ac.uk The combination of a rigid, polarizable, and functionalizable aromatic core with a bulky, flexible aliphatic ring offers a powerful toolkit for material design.

The utility of this scaffold can be seen through the successful incorporation of its constituent parts into diverse, high-performance materials:

In Polymeric Systems: The 2,4-difluorophenyl group, when attached to a POSS nanoparticle, directly influences the thermal properties of polystyrene nanocomposites. expresspolymlett.comresearchgate.net This demonstrates its role as a tunable element for creating materials with specific degradation profiles. POSS derivatives themselves are versatile scaffolds for creating materials with enhanced mechanical strength, thermal stability, and low flammability. nycu.edu.twpsu.edu

In Liquid Crystals: The combination of a cyclopentyl terminus and a fluorinated core allows for the rational design of liquid crystals with low viscosity, low melting points, and wide nematic ranges—all critical parameters for display technologies. nycu.edu.twresearcher.life The difluorophenyl motif is a well-established building block for creating LCs with negative dielectric anisotropy, which are essential for technologies like vertical alignment (VA) displays. beilstein-journals.orgbeilstein-journals.org

The demonstrated success of these individual components in advanced materials underscores the potential of the parent alcohol, Cyclopentyl(2,4-difluorophenyl)methanol, as a foundational building block. It serves as a valuable starting point for synthesizing a wide array of derivatives, from polymer additives to complex liquid crystal mesogens, enabling the systematic exploration of structure-property relationships in next-generation materials. st-andrews.ac.ukresearchgate.net

Future Research Directions and Unexplored Avenues for Cyclopentyl 2,4 Difluorophenyl Methanol

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies is a paramount goal in modern chemistry. Future research should prioritize the discovery of novel and sustainable routes to cyclopentyl(2,4-difluorophenyl)methanol, moving beyond traditional synthetic paradigms.

Green chemistry principles offer a roadmap for this endeavor. royalsocietypublishing.org The use of renewable starting materials, biodegradable catalysts, and energy-efficient reaction conditions are key areas of focus. royalsocietypublishing.orgnih.gov For instance, biocatalysis presents a compelling green alternative for the synthesis of chiral aromatic alcohols. nih.gov The utilization of enzymes, such as alcohol dehydrogenases from microorganisms like Rhodococcus, could enable the highly selective and efficient production of cyclopentyl(2,4-difluorophenyl)methanol under mild conditions. nih.gov

Furthermore, the exploration of alternative energy sources, such as microwave irradiation and solar energy, could significantly reduce the environmental footprint of the synthesis. nih.govfrontiersin.org These methods often lead to shorter reaction times and higher yields compared to conventional heating. nih.gov The development of solvent-free reaction conditions or the use of greener solvents like water or ionic liquids would also contribute to a more sustainable process. royalsocietypublishing.orgresearchgate.net

A comparative analysis of potential green synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste. nih.govEnzyme stability, substrate scope, and cost of enzyme production.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, increased yields. frontiersin.orgScale-up feasibility, potential for localized overheating.
Solar-Powered Synthesis Utilization of a renewable energy source, cost-effective. nih.govDependence on weather conditions, need for specialized photoreactors.
Solvent-Free Reactions Reduced solvent waste, simplified purification. royalsocietypublishing.orgPotential for solid-state reactivity issues, mass transfer limitations.

Development of Highly Stereoselective Synthetic Methodologies

The chiral center at the carbinol carbon of cyclopentyl(2,4-difluorophenyl)methanol necessitates the development of highly stereoselective synthetic methods to access enantiomerically pure forms of the compound. Such optically active molecules are crucial for applications in pharmaceuticals and materials science. nih.gov

Catalytic asymmetric synthesis is a powerful tool for achieving high levels of enantioselectivity. nih.govacs.orgacs.org Future research could focus on the design and application of novel chiral catalysts for the asymmetric reduction of a corresponding ketone precursor or the enantioselective addition of a cyclopentyl nucleophile to 2,4-difluorobenzaldehyde (B74705). This could involve the use of chiral ligands in combination with metal catalysts or the development of organocatalytic systems. acs.orgacs.org Asymmetric transfer hydrogenation, a method that has proven effective for the synthesis of other chiral alcohols, represents another promising avenue. acs.org

The table below outlines potential stereoselective synthetic approaches.

MethodCatalyst/Reagent TypeExpected Outcome
Catalytic Asymmetric Reduction Chiral metal complexes (e.g., Ru, Rh, Ir) with chiral ligands.High enantiomeric excess of one enantiomer of cyclopentyl(2,4-difluorophenyl)methanol.
Enantioselective Nucleophilic Addition Chiral catalysts (e.g., N,N-Dialkylnorephedrines) with organometallic reagents. acs.orgEnantioenriched cyclopentyl(2,4-difluorophenyl)methanol.
Biocatalytic Reduction Isolated enzymes (e.g., alcohol dehydrogenases) or whole-cell systems. nih.govPotentially high enantioselectivity under environmentally friendly conditions. nih.gov
Chiral Pool Synthesis Starting from an enantiomerically pure precursor.Access to a specific enantiomer, but may be limited by the availability of the starting material.

Advanced Applications in Functional Materials

The unique combination of a fluorinated aromatic ring and a cycloaliphatic moiety suggests that cyclopentyl(2,4-difluorophenyl)methanol could serve as a valuable building block for advanced functional materials. The fluorine atoms can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics.

Future research should explore the incorporation of this compound into polymers, liquid crystals, and other materials. For example, its hydroxyl group could be used for polymerization reactions, leading to the formation of polyesters or polyethers with tailored properties. The difluorophenyl group could influence the material's refractive index, dielectric constant, and surface energy.

Potential applications in the following areas warrant investigation:

Optical Materials: The development of novel polymers with high refractive indices and low birefringence for applications in lenses and optical films.

Electronic Materials: The synthesis of dielectric materials with low dielectric constants for use in microelectronics.

Hydrophobic Coatings: The creation of surfaces with enhanced water and oil repellency due to the presence of the fluorinated group.

Integration of Machine Learning and AI in Compound Design and Synthesis

The fields of artificial intelligence (AI) and machine learning are increasingly being applied to chemical research to accelerate discovery and optimization processes. nih.gov For cyclopentyl(2,4-difluorophenyl)methanol, AI can be a powerful tool in several key areas.

In the realm of synthetic planning, AI algorithms can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes that may not be obvious to a human chemist. nih.gov These programs can consider factors such as starting material availability, reaction yields, and sustainability metrics to identify the most promising pathways.

Furthermore, machine learning models can be trained to predict the properties of molecules. By inputting the structure of cyclopentyl(2,4-difluorophenyl)methanol and its derivatives, these models could predict their potential efficacy in various applications, thus guiding synthetic efforts towards the most promising candidates. AI can also be used to optimize reaction conditions, leading to higher yields and purity.

Comprehensive Mechanistic Studies of Key Transformations

A deep understanding of the reaction mechanisms involved in the synthesis of cyclopentyl(2,4-difluorophenyl)methanol is crucial for optimizing existing methods and developing new ones. A likely key step in its synthesis is the reaction of an organometallic reagent with a carbonyl compound, such as a Grignard reaction. chadsprep.comyoutube.comyoutube.com

Computational chemistry, particularly density functional theory (DFT) calculations, can provide invaluable insights into the transition states and intermediates of these reactions. rsc.orgresearchgate.netresearchgate.net Future research should focus on detailed computational studies of the addition of a cyclopentyl Grignard reagent to 2,4-difluorobenzaldehyde. Such studies can elucidate the role of the fluorine atoms in influencing the reactivity of the carbonyl group and the stereochemical outcome of the reaction.

Mechanistic investigations could address the following:

The aggregation state of the organometallic reagent in solution and its effect on reactivity. researchgate.net

The potential for single electron transfer (SET) pathways in addition to the traditional polar mechanism. rsc.orgresearchgate.net

The influence of solvents on the reaction pathway and energetics. researchgate.net

By combining computational modeling with experimental studies, a comprehensive picture of the key transformations can be developed, enabling more rational and efficient synthetic strategies.

Q & A

Q. Table 1: Key Reaction Parameters

StepCatalyst/ReagentTemperatureYieldSelectivity
TransesterificationQRE-01 resin50°C55.3%99.5%
DifluorophenylationPd/C or Ni catalysts80–120°C60–75%85–90%
ReductionNaBH₄ or H₂/PtRT–60°C70–85%>95%

Advanced: How can density functional theory (DFT) optimize the molecular geometry and electronic properties of this compound?

Methodological Answer:
DFT methods, such as the B3LYP hybrid functional (combining Becke’s exchange and Lee-Yang-Parr correlation), are used to:

  • Geometry Optimization : Calculate bond lengths, angles, and dihedrals. For example, the C-F bond distance in the difluorophenyl group is ~1.34 Å, consistent with experimental XRD data .
  • Electronic Properties : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. The fluorinated phenyl group reduces the HOMO-LUMO gap by 0.5–1.0 eV compared to non-fluorinated analogs, enhancing electrophilic substitution potential .
  • Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvation, critical for predicting pharmacokinetic properties .

Note : Exact-exchange terms in DFT (e.g., B3LYP) improve thermochemical accuracy, reducing average deviations in atomization energies to <3 kcal/mol .

Advanced: What thermodynamic conditions maximize synthesis yield while minimizing side reactions?

Methodological Answer:
Thermodynamic analysis of transesterification and reduction steps reveals:

  • Temperature : Optimal range is 323.15–343.15 K. Higher temperatures (>60°C) promote byproduct formation (e.g., cyclopentene derivatives) .
  • Molar Ratios : A 3:1 methanol-to-cyclopentyl acetate ratio balances conversion and selectivity. Excess methanol (>4:1) complicates downstream purification .
  • Catalyst Loading : 5–10 wt% catalyst (e.g., QRE-01 resin) maximizes surface area for ester cleavage without inducing side reactions .

Contradiction Resolution : While some studies suggest higher temperatures (e.g., 70°C) for faster kinetics, demonstrates that 50°C minimizes degradation, supporting lower-temperature protocols .

Basic: Which spectroscopic and chromatographic methods validate the compound’s purity and structure?

Methodological Answer:

  • NMR : ¹⁹F NMR confirms fluorine positions (δ = -110 to -120 ppm for ortho/para-F), while ¹H NMR resolves cyclopentyl protons (δ 1.5–2.5 ppm) .
  • LC-MS : High-resolution MS (e.g., Q-TOF) verifies molecular weight (MW = 228.23 g/mol) and detects impurities (<0.5%) .
  • XRD : Crystallography confirms spatial arrangement, particularly the dihedral angle between cyclopentyl and difluorophenyl groups (~45°) .

Advanced: How do halogen substituents influence biological activity compared to chloro or methoxy analogs?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen-bonding with target enzymes (e.g., cytochrome P450), increasing binding affinity by 2–3 kcal/mol compared to chlorine .
  • Methoxy Substitution : Methoxy groups reduce lipophilicity (logP decreases by ~0.5), lowering membrane permeability but improving solubility .

Q. Table 2: SAR Comparison

SubstituentlogPBinding Affinity (kcal/mol)Solubility (mg/mL)
2,4-F₂2.8-9.20.15
2,4-Cl₂3.5-7.50.08
2,4-OCH₃2.3-6.80.30

Advanced: How can researchers resolve contradictions in reported reaction conditions for large-scale synthesis?

Methodological Answer:
Contradictions arise from differing catalyst systems or solvent choices. To resolve:

Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading) and identify Pareto-optimal conditions .

Kinetic Modeling : Fit rate equations to experimental data, revealing that resin catalysts (QRE-01) outperform homogeneous acids (e.g., H₂SO₄) in minimizing side reactions .

Green Chemistry Metrics : Prioritize solvent recovery (e.g., methanol distillation) and atom economy (>80%) to align with industrial scalability .

Basic: What industrial considerations apply to scaling up synthesis while maintaining purity?

Methodological Answer:

  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce reaction time by 30–50% compared to batch systems .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of conversion .
  • Waste Minimization : Recover unreacted cyclopentyl acetate and methanol via fractional distillation (>95% recovery efficiency) .

Advanced: What role does exact exchange play in DFT calculations for this compound?

Methodological Answer:
Exact exchange in functionals like B3LYP corrects self-interaction errors, critical for:

  • Dipole Moments : Accurately predicts dipole moments (e.g., 3.2 Debye for the fluorophenyl group) .
  • Reaction Barriers : Reduces errors in transition-state energies by 5–10 kcal/mol, essential for modeling catalytic pathways .
  • Van der Waals Interactions : Improves dispersion force calculations, affecting crystal packing predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.